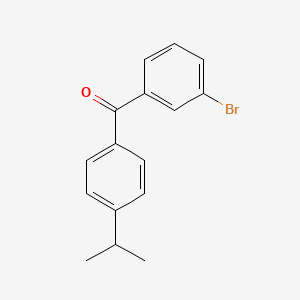

3-Bromo-4'-iso-propylbenzophenone

描述

3-Bromo-4'-iso-propylbenzophenone is a halogenated benzophenone derivative with the molecular formula C₁₆H₁₅BrO. It features a bromine atom at the meta position (3rd carbon) on one benzene ring and an iso-propyl group at the para position (4' carbon) on the other ring. This compound is primarily used in organic synthesis and materials science, particularly as a photoinitiator or intermediate for functionalized polymers . Notably, it has been listed as a discontinued product by suppliers like CymitQuimica, likely due to challenges in synthesis, regulatory constraints, or market demand shifts .

属性

IUPAC Name |

(3-bromophenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIHEUNSUDJGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373700 | |

| Record name | 3-Bromo-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-27-2 | |

| Record name | 3-Bromo-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-iso-propylbenzophenone typically involves the bromination of 4’-iso-propylbenzophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of 3-Bromo-4’-iso-propylbenzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

化学反应分析

Types of Reactions:

Substitution Reactions: 3-Bromo-4’-iso-propylbenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of 3-Bromo-4’-iso-propylbenzophenone can lead to the formation of alcohols or hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of substituted benzophenones.

Oxidation: Formation of benzophenone derivatives with additional functional groups.

Reduction: Formation of alcohols or hydrocarbons.

科学研究应用

Chemistry: 3-Bromo-4’-iso-propylbenzophenone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the effects of brominated aromatic compounds on biological systems .

Medicine: While not directly used as a drug, 3-Bromo-4’-iso-propylbenzophenone can serve as a precursor in the synthesis of pharmaceutical compounds. It is also used in medicinal chemistry research to develop new therapeutic agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also employed in the development of new catalysts and reagents for chemical processes .

作用机制

The mechanism of action of 3-Bromo-4’-iso-propylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and iso-propyl group contribute to the compound’s reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules .

相似化合物的比较

Positional Isomers

The compound’s closest analogs are its positional isomers , which share the same molecular formula but differ in substituent placement:

Key Differences :

- Reactivity: The meta-bromine in this compound creates a steric and electronic environment distinct from para-substituted isomers.

- Synthetic Utility : Meta-substituted bromine may hinder electrophilic substitution reactions compared to para-substituted analogs due to reduced resonance stabilization .

Halogen-Substituted Benzophenones

Variations in halogen type significantly alter physicochemical properties:

Key Differences :

- Electrophilicity : Bromine’s moderate electronegativity (2.96) compared to chlorine (3.16) and iodine (2.66) affects reactivity in nucleophilic aromatic substitution.

- Steric Effects: The bulkier n-pentyl group in 3-Chloro-4'-n-pentylbenzophenone increases hydrophobicity but reduces solubility in polar solvents compared to iso-propyl derivatives.

Alkyl-Substituted Benzophenones

The iso-propyl group’s branching contrasts with linear alkyl chains:

| Compound Name | Alkyl Group | Branching | Boiling Point (°C, estimated) |

|---|---|---|---|

| This compound | iso-propyl | Branched | 290–310 |

| 3-Bromo-4'-n-propylbenzophenone | n-propyl | Linear | 270–290 |

Key Differences :

- Thermal Stability : Branched iso-propyl groups enhance thermal stability due to reduced molecular mobility.

- Solubility: Linear alkyl chains (e.g., n-propyl) improve solubility in non-polar solvents.

Notes on Data Discrepancies

- CAS Number Conflicts: lists CAS 898771-58-9 for this compound, while cites 844879-27-2. This discrepancy may arise from supplier-specific nomenclature or registration errors.

- Availability: The discontinued status of this compound underscores the importance of verifying current suppliers before experimental planning.

生物活性

3-Bromo-4'-iso-propylbenzophenone (CAS No. 844879-27-2) is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by case studies and research findings.

This compound is characterized by its unique structure, which includes a bromine atom and an iso-propyl group that influence its chemical reactivity and biological interactions. The compound is soluble in organic solvents, with varying solubility reported across different studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H17BrO |

| Log P (Octanol-Water Partition Coefficient) | 1.71 (estimated) |

| Solubility | 0.248 mg/ml |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom can participate in halogen bonding, while the carbonyl group may engage in hydrogen bonding, influencing the compound's reactivity and affinity for biomolecules .

Potential Biological Targets

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that derivatives of benzophenone can exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms such as apoptosis induction and disruption of mitochondrial function .

- Antimicrobial Properties : Some benzophenone derivatives have shown antimicrobial activity, indicating a potential for this compound in developing antibacterial agents.

Anticancer Activity

A study focused on benzophenone derivatives highlighted the potential of similar compounds to inhibit cancer cell proliferation. The study reported IC50 values indicating effective concentrations for inducing cell death in various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values ranging from nanomolar to micromolar concentrations .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 30 | HeLa |

| Compound B | 50 | MCF-7 |

| This compound | TBD | TBD |

Antimicrobial Activity

Research into the antimicrobial properties of benzophenones indicates that compounds with similar structures can inhibit bacterial growth. While specific data on this compound is limited, related compounds have shown promise against various pathogens, suggesting a need for further investigation into this compound's efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。